benzyl N-[4-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate
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Overview
Description
(S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexyl ring substituted with an amino group and a carbamate group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate typically involves the following steps:
Formation of the Amino Group: The starting material, (S)-2-Amino-N-methylpropanamide, is prepared by reacting (S)-2-amino-N-methylpropanamide hydrochloride with a suitable base.
Cyclohexyl Ring Formation: The amino group is then introduced onto a cyclohexyl ring through a nucleophilic substitution reaction.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of (S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
(S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-methylpropanamide hydrochloride: A precursor in the synthesis of (S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate.
(S)-tert-Butyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate: A structurally similar compound with a tert-butyl group instead of a benzyl group.
Uniqueness
(S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate is unique due to its specific chiral configuration and the presence of both amino and carbamate functional groups.
Properties
Molecular Formula |
C18H27N3O3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl N-[4-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H27N3O3/c1-13(19)17(22)21(2)16-10-8-15(9-11-16)20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23) |
InChI Key |
QINBASVFAXXUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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